1H-吡咯-2,5-二甲酸,单(苯甲基)酯

描述

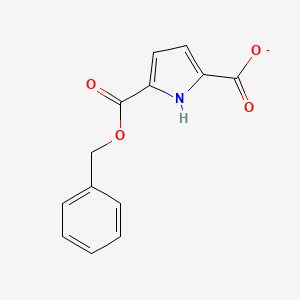

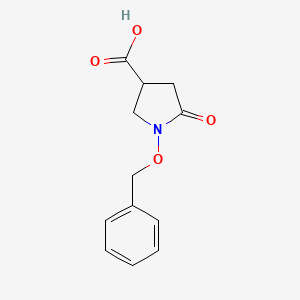

1H-Pyrrole-2,5-dicarboxylic acid is a pyrroledicarboxylic acid in which the two carboxy groups are located at positions 2 and 5 . It has a role as a metabolite . It is a natural product found in Berberis koreana .

Synthesis Analysis

Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .Molecular Structure Analysis

The molecular formula of 1H-Pyrrole-2,5-dicarboxylic acid is C6H5NO4 . The structure of the compound includes a pyrrole ring with carboxylic acid groups at positions 2 and 5 .Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrole-2,5-dicarboxylic acid is 155.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 155.02185764 g/mol . The topological polar surface area is 90.4 Ų .科学研究应用

固态结构中的氢键

- 研究重点:对 1-苯基-1H-吡咯-2,5-二甲酸衍生物的研究揭示了它们在固态结构中形成一维、二维和三维网络的作用。这些网络是由相邻吡咯亚基上的羧酸基团之间一致的氢键接触促进的。晶体堆积的性质受苯环取代基的强烈影响 (Lin、Geib 和 Hamilton,1998)。

NMR 化学位移分配

- 研究重点:报道了各种 1H-吡咯-2-羧酸酯和酰胺的全面 13C NMR 化学位移分配。这项研究对于理解这些化合物的分子结构和行为至关重要 (Sammes、Katritzky 和 Law,1986)。

吡咯衍生物的合成

- 研究重点:研究重点是合成 1H-吡咯-2,3-二甲酸的各种衍生物。这些合成方法对于创建具有在药物和材料科学中潜在应用的新型化合物非常重要 (Alizadeh、Hosseinpour 和 Rostamnia,2008)。

比色化学传感器的开发

- 研究重点:开发使用杂化腙/偶氮染料生色团系统的新型比色化学传感器,包括吡咯啉酮酯和偶氮-吡唑部分。这些化合物对某些金属阳离子表现出选择性和敏感性,并根据它们的出现改变颜色 (Aysha 等,2021)。

分子结构分析

- 研究重点:通过单晶 X 射线衍射检查取代吡咯的分子结构,这些吡咯是无内卟啉的前体。这些研究对于了解这些化合物的化学性质和潜在应用至关重要 (Silva 等,2007)。

作用机制

Target of Action

Pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Pyrrole derivatives are known to affect various biochemical pathways, depending on their targets .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

Pyrrole derivatives are known to have various effects at the molecular and cellular level, depending on their targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole derivatives .

属性

IUPAC Name |

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUPADLIIGDUTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10NO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00827355 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848352-99-8 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)